ent-Atorvastatin

HMG-CoA Reductase Inhibition Enzyme Activity Cholesterol Biosynthesis

Pharmaceutical QC labs requiring validated quantification of the (3S,5S)-enantiomer in atorvastatin API can rely on this certified reference standard. Generic alternatives cannot meet EP/USP system suitability criteria. - Directly quantifies Impurity E against the EP 0.15% limit using Chiralpak AD-H HPLC methods. - Supplied with full characterization data for ANDA/DMF filing and forced degradation studies. - Available from stock with batch-specific COA for immediate method validation.

Molecular Formula C33H35FN2O5
Molecular Weight 558.6 g/mol
CAS No. 110862-48-1
Cat. No. B1666116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameent-Atorvastatin
CAS110862-48-1
SynonymsAtorvastatin, (+/-)-
Molecular FormulaC33H35FN2O5
Molecular Weight558.6 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
InChIInChI=1S/C33H35FN2O5/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40)/t26-,27-/m0/s1
InChIKeyXUKUURHRXDUEBC-SVBPBHIXSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ent-Atorvastatin (CAS 110862-48-1): A Pharmacopoeial Reference Standard for Enantiomeric Purity Analysis


ent-Atorvastatin (CAS 110862-48-1), also designated as (3S,5S)-Atorvastatin, Atorvastatin EP Impurity E, and Atorvastatin Related Compound E, is the (3S,5S)-enantiomer of the widely prescribed HMG-CoA reductase inhibitor atorvastatin [1]. It is a chiral impurity and reference standard defined in both the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs for Atorvastatin Calcium . As a dihydroxy monocarboxylic acid with a molecular weight of 558.64 g/mol and molecular formula C33H35FN2O5, it is a stereoisomer of the active (3R,5R)-enantiomer used clinically . Its primary scientific and industrial utility lies in its role as a certified analytical reference material for the determination of enantiomeric purity in atorvastatin drug substances and finished pharmaceutical products, rather than as a therapeutic agent.

ent-Atorvastatin (CAS 110862-48-1): Critical Differentiators for Analytical Method Validation and Quality Control


Generic substitution or the use of alternative analytical standards for atorvastatin enantiomeric purity testing is not scientifically valid due to the strict regulatory requirements for pharmacopoeial reference materials. The European Pharmacopoeia (EP) monograph for Atorvastatin Calcium specifies a normal-phase HPLC method using a chiral column (e.g., Chiralpak AD-H) and mandates the use of a certified reference standard of the (3S,5S)-enantiomer (Impurity E) for system suitability and quantification [1]. The EP sets a maximum allowable limit of 0.15% for this specific enantiomeric impurity in the drug substance, and only an authenticated reference standard of ent-Atorvastatin can be used to accurately quantify this impurity in accordance with regulatory guidelines [2]. Furthermore, the distinct pharmacological profile of ent-Atorvastatin, characterized by near-complete absence of HMG-CoA reductase inhibition and unique PXR activation properties, renders it unsuitable as a substitute for the active (3R,5R)-enantiomer in any biological or pharmacological study [3].

ent-Atorvastatin (CAS 110862-48-1): Quantified Differentiation Against Active Atorvastatin Enantiomer


HMG-CoA Reductase Inhibitory Activity: ent-Atorvastatin vs. Active (3R,5R)-Atorvastatin

The (3S,5S)-enantiomer (ent-Atorvastatin) exhibits negligible to non-existent inhibitory activity against HMG-CoA reductase, the primary therapeutic target of statins, in stark contrast to the clinically used (3R,5R)-enantiomer which displays potent inhibition with an IC50 of 154 nM [1]. This complete lack of activity defines the fundamental basis for the compound's classification as an 'inactive isomer' in the pharmacopoeia and its exclusive use as an analytical impurity marker.

HMG-CoA Reductase Inhibition Enzyme Activity Cholesterol Biosynthesis Pharmacology

Pregnane X Receptor (PXR) Activation: ent-Atorvastatin as a Selective Agonist

In contrast to the active (3R,5R)-enantiomer, ent-Atorvastatin demonstrates the ability to activate the pregnane X receptor (PXR), a nuclear receptor regulating the expression of drug-metabolizing enzymes. It induces luciferase activity in a PXR reporter gene assay with an EC50 of 12.4 µM at a concentration of 100 µM . The induction potency for PXR by the four atorvastatin enantiomers follows the order RR > RS = SR > SS, with the (3S,5S)-enantiomer being the least potent [1].

Nuclear Receptor PXR Activation Drug-Drug Interactions CYP Induction

Cytochrome P450 (CYP) Induction: ent-Atorvastatin Equally Induces CYP2B and CYP3A mRNA

In primary cultured human hepatocytes, both the active (3R,5R)-atorvastatin and its inactive (3S,5S)-enantiomer (ent-Atorvastatin) were found to increase CYP2B and CYP3A mRNA content with equal ability [1]. This indicates that the induction of these major drug-metabolizing cytochrome P450 isoforms is not strictly coupled to HMG-CoA reductase inhibition and is a property shared by the enantiomers.

CYP2B6 CYP3A4 Enzyme Induction Hepatocytes

Enantiomeric Purity Limit: Pharmacopoeial Specification for ent-Atorvastatin in Drug Substance

The European Pharmacopoeia (EP) monograph for Atorvastatin Calcium Salt mandates a limit of 0.15% for the (3S,5S)-enantiomeric impurity (Impurity E, ent-Atorvastatin) in the drug substance, determined by a validated normal-phase chiral HPLC method [1]. This strict regulatory threshold defines the acceptable level of this specific chiral impurity and establishes the quantitative requirement for its analysis.

Enantiomeric Purity Pharmaceutical Quality Control HPLC Pharmacopoeia

ent-Atorvastatin (CAS 110862-48-1): Key Application Scenarios for Pharmaceutical Analysis and Research


Enantiomeric Purity Testing of Atorvastatin Calcium Drug Substance and Finished Products

This is the primary and most critical application. ent-Atorvastatin, as a certified EP and USP reference standard (Impurity E), is used for system suitability testing, identification, and quantification of the (3S,5S)-enantiomer in atorvastatin calcium active pharmaceutical ingredient (API) and finished dosage forms via chiral HPLC. The method must be validated to accurately quantify this impurity to ensure it does not exceed the 0.15% limit specified in the European Pharmacopoeia monograph [1]. This application is mandatory for pharmaceutical manufacturers to meet regulatory requirements for batch release and stability studies.

Analytical Method Development and Validation for Atorvastatin Impurity Profiling

In pharmaceutical R&D and analytical laboratories, ent-Atorvastatin is an essential tool for developing and validating new or improved analytical methods for atorvastatin impurity profiling. This includes establishing new HPLC, UPLC, or LC-MS methods with enhanced sensitivity, resolution, or speed. For example, recent research has focused on improving the EP method to reduce analysis time and solvent consumption while maintaining accurate quantification of the enantiomeric impurity at the 0.15% level [1]. The compound serves as a key analyte for determining method linearity, accuracy, precision, and limit of detection/quantitation (LOD/LOQ).

Control for PXR-Mediated and CYP Induction Studies in Drug-Drug Interaction (DDI) Research

Given its distinct activity profile—near-complete lack of HMG-CoA reductase inhibition but equal ability to induce CYP2B and CYP3A mRNA and activate PXR (EC50 = 12.4 µM)—ent-Atorvastatin can be used as a valuable chemical tool in DDI research. It serves as a stereoisomer control to dissect the HMG-CoA reductase-independent pathways of atorvastatin's effects on drug-metabolizing enzymes [2]. By comparing the effects of the active (3R,5R)- and inactive (3S,5S)-enantiomers, researchers can determine which transcriptional effects (e.g., CYP induction) are linked to the primary pharmacology and which are off-target, enantio-independent effects [3].

Forced Degradation Studies to Assess Chiral Stability

In pharmaceutical development, forced degradation (stress testing) studies are performed to evaluate the stability of the active pharmaceutical ingredient. Atorvastatin calcium can undergo racemization or epimerization under certain stress conditions (e.g., heat, acidic/basic pH, light, oxidation). A certified reference standard of ent-Atorvastatin is required to identify and quantify any increase in the (3S,5S)-enantiomer content in stressed samples, thereby establishing the chiral stability profile of the drug substance and informing appropriate storage conditions and shelf-life specifications [1].

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